An In-depth Technical Guide to 4-Methoxy-1H-pyrrolo[2,3-c]pyridine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 4-Methoxy-1H-pyrrolo[2,3-c]pyridine: A Privileged Scaffold in Modern Drug Discovery
Abstract
The pyrrolo[2,3-c]pyridine core, a significant heterocyclic scaffold, has garnered substantial attention in medicinal chemistry due to its versatile biological activities. This technical guide provides a comprehensive overview of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine, a key derivative of this class. The document delineates its fundamental physicochemical properties, proposes a detailed synthetic pathway, and explores its emerging role in the development of targeted therapeutics, particularly as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold
Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals, with nitrogen-containing fused ring systems being of particular importance. The pyrrolopyridine isomers, also known as azaindoles, are bioisosteres of indole and have demonstrated a broad spectrum of pharmacological activities.[1] Their unique electronic and structural features allow for diverse molecular interactions, making them privileged scaffolds in the design of novel therapeutic agents. The pyrrolo[2,3-c]pyridine framework, in particular, has emerged as a crucial component in the development of targeted therapies for a range of diseases, including cancer and neurological disorders.[2][3][4][5] This guide focuses on a specific and promising derivative, 4-Methoxy-1H-pyrrolo[2,3-c]pyridine, to provide an in-depth understanding of its basic properties and therapeutic potential.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing its synthesis, formulation, and pharmacokinetic profile.
Structural and Molecular Data
Below is a summary of the key structural and molecular information for 4-Methoxy-1H-pyrrolo[2,3-c]pyridine.
| Property | Value | Source |
| IUPAC Name | 4-methoxy-1H-pyrrolo[2,3-c]pyridine | N/A |
| CAS Number | 357263-40-2 | [6] |
| Molecular Formula | C₈H₈N₂O | [6] |
| Molecular Weight | 148.16 g/mol | [6] |
| Canonical SMILES | COC1=C2C=CNC2=CN=C1 | [7] |
| InChI Key | UPDSOLUKSUHRDC-UHFFFAOYSA-N | [7] |
Predicted Physicochemical Characteristics
| Property | Predicted/Estimated Value | Notes |
| pKa | ~13 (for the pyrrole N-H) | Based on the predicted pKa of 13.22 ± 0.40 for the structurally similar 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine.[8] |
| LogP | 0.9 | A predicted value indicating moderate lipophilicity.[7] |
| Solubility | Sparingly soluble in water | Based on the predicted solubility of 1.5 g/L for 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine.[8] Likely soluble in organic solvents like DMSO and methanol. |
| Physical Form | Solid | Based on supplier information for the isomeric 4-Methoxy-1H-pyrrolo[2,3-b]pyridine.[9] |
Synthesis and Chemical Reactivity
The synthesis of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine can be approached through a multi-step sequence, leveraging established methodologies for the construction and functionalization of the pyrrolopyridine core.
Proposed Synthetic Pathway
A plausible and efficient synthetic route commences with the construction of a functionalized pyrrolopyridine core, followed by the introduction of the methoxy group. This strategy offers flexibility for the synthesis of various analogs.
Caption: Proposed two-step synthesis of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine.
Detailed Experimental Protocols
The following protocols are based on established chemical transformations for similar heterocyclic systems and provide a robust starting point for laboratory synthesis.
Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-c]pyridine (Intermediate 1)
This step involves the conversion of the corresponding hydroxypyrrolopyridine to the chloro derivative, a common transformation in heterocyclic chemistry.
-
Rationale: The use of phosphorus oxychloride (POCl₃) is a standard and effective method for the chlorination of hydroxyl groups on electron-deficient heterocyclic rings like pyridines.[10]
-
Protocol:
-
To a stirred solution of pyrrolo[2,3-c]pyridin-4-ol (1 equivalent) in a suitable high-boiling solvent (e.g., toluene or neat POCl₃), slowly add phosphorus oxychloride (3-5 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a pH of 7-8 is reached.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Chloro-1H-pyrrolo[2,3-c]pyridine.
-
Step 2: Synthesis of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine (Target Compound)
This final step involves a nucleophilic aromatic substitution (SNAᵣ) reaction to introduce the methoxy group.
-
Rationale: The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack on the ring, making the displacement of the chloro substituent by a nucleophile like methoxide feasible.[11][12]
-
Protocol:
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 equivalents) to anhydrous methanol under an inert atmosphere.
-
To this solution, add 4-Chloro-1H-pyrrolo[2,3-c]pyridine (1 equivalent).
-
Heat the reaction mixture to reflux (around 65 °C) and stir for 4-8 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography or recrystallization to yield pure 4-Methoxy-1H-pyrrolo[2,3-c]pyridine.
-
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolo[2,3-c]pyridine scaffold is a cornerstone in the design of inhibitors for various therapeutic targets. The introduction of a methoxy group at the 4-position can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties.
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
Recent groundbreaking research has identified the pyrrolo[2,3-c]pyridine core as a novel scaffold for the development of potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1).[2][3][4][5] LSD1 is a key epigenetic regulator and a promising therapeutic target in oncology, particularly for acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[2][3]
-
Mechanism of Action: LSD1 inhibitors function by blocking the demethylation of histone H3 at lysine 4 and 9 (H3K4 and H3K9), leading to alterations in gene expression that can induce differentiation and apoptosis in cancer cells.[2]
-
Structure-Activity Relationship (SAR) Insights: Studies on a series of pyrrolo[2,3-c]pyridine-based LSD1 inhibitors have demonstrated that modifications on the pyrrole nitrogen and at other positions of the pyridine ring are crucial for achieving high potency. While specific data for the 4-methoxy derivative is not yet published, its structural similarity to the core of these potent inhibitors suggests its potential as a valuable building block or a lead compound in this area. For instance, a lead compound from one study demonstrated an IC₅₀ value of 3.1 nM against LSD1.[4]
Caption: Simplified pathway of LSD1-mediated gene repression and its inhibition.
Potential as FMS Kinase Inhibitors
The broader family of pyrrolopyridines has also been extensively investigated as inhibitors of various protein kinases. Notably, derivatives of the isomeric pyrrolo[3,2-c]pyridine have shown potent inhibitory activity against FMS kinase (CSF-1R).[13][14] FMS kinase is implicated in the pathogenesis of several cancers and inflammatory diseases, making it an attractive therapeutic target.[13] Given the structural similarities, 4-Methoxy-1H-pyrrolo[2,3-c]pyridine and its derivatives represent a promising avenue for exploration in the development of novel FMS kinase inhibitors.
Conclusion and Future Perspectives
4-Methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound of significant interest to the drug discovery community. Its core scaffold is present in a new class of highly potent epigenetic modulators, highlighting its therapeutic potential. The synthetic pathways to this and related molecules are accessible through established chemical methodologies. Future research should focus on the detailed biological evaluation of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine itself, exploring its inhibitory activity against LSD1 and a broader panel of kinases. Further optimization of this scaffold through medicinal chemistry efforts could lead to the development of next-generation therapeutics for a variety of challenging diseases.
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